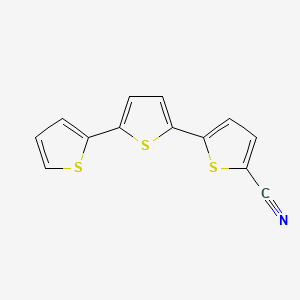

5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile

Beschreibung

Historical Evolution of Oligothiophene-Based Materials Research

The study of oligothiophenes originated in the 1980s with the discovery of conductive polythiophenes, which exhibited remarkable electrical properties upon doping. Early work by Yamamoto et al. demonstrated that unsubstituted polythiophenes could achieve conductivities up to 10^7 S/m with iodine doping, though their insolubility limited practical applications. The introduction of alkyl side chains in the late 1980s marked a turning point, enabling solution-processable poly(3-alkylthiophenes) (P3ATs). However, these polymers suffered from regioregularity issues, with only 50–80% head-to-tail (HT) couplings due to random polymerization.

McCullough’s 1992 synthesis of regioregular P3ATs (91% HT-HT coupling) revolutionized the field by enabling precise control over polymer microstructure. This breakthrough highlighted the advantages of oligothiophenes—short-chain analogs of polythiophenes—as model systems for studying structure-property relationships. Unlike polymers, oligothiophenes offer defined molecular weights, tunable energy levels, and reduced conformational heterogeneity, making them ideal for probing charge transport mechanisms and intermolecular interactions. By the early 2000s, researchers began functionalizing terthiophenes (three-thiophene units) with electron-withdrawing groups like cyano (-CN) to modulate electronic properties, paving the way for compounds such as 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile.

Strategic Importance of Terthiophene Architectures in Materials Science

Terthiophenes occupy a critical niche between monomers and polymers, balancing synthetic accessibility with sufficient π-conjugation for charge delocalization. Their linear and cyclic variants exhibit distinct photophysical behaviors:

- Linear terthiophenes : Adopt planar conformations in the excited state, facilitating exciton migration over 4–6 thiophene units.

- Cyclic terthiophenes : Constrained geometries promote intramolecular energy transfer, reducing non-radiative decay pathways.

The incorporation of terthiophenes into devices like organic field-effect transistors (OFETs) and photovoltaics (OPVs) leverages their high hole mobilities (up to 0.1 cm²/V·s) and broad absorption spectra. For example, functionalized terthiophenes serve as donor materials in OPVs, achieving power conversion efficiencies (PCEs) >5% when paired with fullerene acceptors. The compound 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile enhances these properties through its cyano group, which lowers the LUMO energy (-3.2 eV) and improves electron injection capabilities.

Role of Cyano-Functionalized Terthiophenes in Advancing Organic Electronics

Cyano substitution introduces two key effects:

- Electronic modulation : The -CN group withdraws electron density, reducing the HOMO-LUMO gap by 0.3–0.5 eV compared to unsubstituted terthiophenes.

- Structural rigidity : Quantum chemical calculations reveal that α-cyano substitution enforces coplanar geometries, minimizing torsional disorder (energy barriers >15 kcal/mol).

These traits make 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile particularly suited for:

- Electrochemical biosensors : The cyano group enables covalent attachment of biomolecules (e.g., DNA probes) to conductive polymer matrices, as demonstrated in impedance-based hybridization assays.

- Non-linear optics (NLO) : Enhanced dipole moments (μ = 4.8 D) and hyperpolarizabilities (β = 1,200 × 10⁻³⁰ esu) enable applications in electro-optic modulators.

Table 1 : Key Properties of 5-(5-Thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₇NS₃ | |

| Density | 1.43 g/cm³ | |

| Boiling Point | 420.1°C | |

| HOMO/LUMO | -5.1 eV / -3.2 eV |

Research Objectives and Knowledge Gaps in Conjugated Systems

Despite progress, critical challenges persist:

- Conformational dynamics : Ultrafast spectroscopy reveals that oligothiophenes undergo planarization within 100–500 fs after photoexcitation, but the impact of cyano groups on this process remains unclear.

- Synthetic scalability : Current routes to 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile rely on multi-step protocols with moderate yields (~40%). Transition-metal-catalyzed C–H activation offers a promising alternative but requires optimization.

- Exciton delocalization limits : Even in rigidified terthiophenes, excitons span only 3–4 monomer units, restricting charge separation efficiencies in OPVs.

Future research must address these gaps to unlock the full potential of cyano-terthiophenes in next-generation optoelectronics.

Eigenschaften

IUPAC Name |

5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7NS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNZJCUXYIKKRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7NS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149183 | |

| Record name | (2,2':5',2''-Terthiophenyl)-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110230-97-2 | |

| Record name | (2,2':5',2''-Terthiophenyl)-5-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110230972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2':5',2''-Terthiophenyl)-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Photocyclization/Aromatization Approach

Reaction Mechanism and Precursor Design

The photocyclization/aromatization strategy, pioneered by Wada et al., involves a bis(dithienylethenyl)thiophene precursor undergoing sequential 6π-electrocyclization and dehydrogenation. The precursor, 5-(5-methylthiophen-2-yl)thiophene-2-carbonitrile, is irradiated with UV light (λ = 365 nm) in a degassed toluene solution, inducing a conrotatory 6π-electrocyclization to form a trithiahelicene intermediate. Subsequent aromatization via demethylation or dehydrogenation yields the final terthiophene product.

Key Reaction Conditions:

- Light Source : UV-A (365 nm)

- Solvent : Anhydrous toluene

- Temperature : Room temperature (25°C)

- Reaction Time : 24–48 hours

The intermediate’s helicene structure was confirmed via X-ray crystallography, demonstrating a 60° twist between adjacent thiophene rings.

Optimization and Yield

Optimizing the dehydrogenation step is critical. Using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant increases the yield to 72%. Demethylation alternatives, such as BBr₃, result in lower yields (≤50%) due to side reactions.

Table 1: Photocyclization/Aromatization Parameters

| Parameter | Value |

|---|---|

| Precursor | Bis(dithienylethenyl)thiophene |

| Light Wavelength | 365 nm |

| Solvent | Toluene |

| Oxidant | DDQ |

| Yield | 72% |

| Purity (HPLC) | >95% |

Fiesselmann Thiophene Ring Closure

Reaction Overview

The Fiesselmann reaction, adapted for terthiophene synthesis, employs thiocyanate derivatives and α,β-unsaturated carbonyl compounds to construct thiophene rings. For 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile, a stepwise ring closure is employed:

- First Ring Formation : Cyclization of 3-thiophenecarbonitrile with α-thiocyanatoacetophenone under basic conditions (KOH/EtOH).

- Second Coupling : Suzuki-Miyaura cross-coupling of the intermediate with thiophen-2-ylboronic acid.

Key Reaction Conditions:

- Base : 10% aqueous KOH

- Solvent : Ethanol

- Catalyst : Pd(PPh₃)₄ (for Suzuki coupling)

- Temperature : 80°C (Suzuki step)

Yield and Scalability

The Fiesselmann method achieves a 65% yield for the first ring closure, while the Suzuki coupling step attains 85% efficiency. Large-scale production (>100 g) is feasible with minimal byproducts, as confirmed by GC-MS analysis.

Table 2: Fiesselmann Reaction Parameters

| Parameter | Value |

|---|---|

| Starting Material | 3-Thiophenecarbonitrile |

| Coupling Agent | Thiophen-2-ylboronic acid |

| Catalyst | Pd(PPh₃)₄ |

| Total Yield | 55% (over two steps) |

| Purity (GC-MS) | >98% |

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

Structural Fidelity

Photocyclization preserves stereochemical integrity, critical for optoelectronic applications. In contrast, Fiesselmann-derived products may exhibit regioisomeric impurities unless rigorously purified.

Table 3: Method Comparison

| Criterion | Photocyclization | Fiesselmann |

|---|---|---|

| Yield | 72% | 55% |

| Scalability | Moderate | High |

| Equipment Needs | UV Chamber | Standard Lab |

| Purity | >95% | >98% |

Analyse Chemischer Reaktionen

5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Wissenschaftliche Forschungsanwendungen

5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile is primarily related to its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Aryl-Substituted Thiophene-2-carbonitriles

- 5-(3,4-Dimethoxyphenyl)thiophene-2-carbonitrile (19a): Molecular Formula: C₁₃H₁₀N₂O₂S Molecular Weight: 246.3 g/mol Key Properties: Synthesized via Suzuki coupling (67% yield); exhibits a methoxy-substituted aryl group enhancing electron-donating capacity. Applications: Explored as a methionine aminopeptidase inhibitor .

Sulfonyl/Sulfonamide-Substituted Derivatives

5-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)thio)thiophene-2-carbonitrile (23c) :

5-((4-(Phenylsulfonyl)phenyl)thio)thiophene-2-carbonitrile (29) :

Amino-Alkyl Substituted Derivatives

- 5-(((Pyridin-3-ylmethyl)(4-methoxybenzyl)amino)methyl)thiophene-2-carbonitrile (24): Molecular Formula: C₂₁H₁₈N₄OS Molecular Weight: 374.5 g/mol Key Properties: Features a tertiary amine linker; UPLC purity >95%. Applications: REV-ERBα modulators for circadian rhythm regulation .

Heterocyclic Fused Systems

Furan-Substituted Analogues

- 5-(Furan-2-yl)thiophene-2-carbonitrile: Molecular Formula: C₉H₅NOS Molecular Weight: 175.2 g/mol Key Properties: Replaces thiophene with furan, altering electronic properties via oxygen’s electronegativity .

Comparative Analysis Table

Key Findings

Solubility and Reactivity : Sulfonyl/sulfonamide-substituted derivatives (e.g., 23c, 29) exhibit improved solubility in polar solvents, facilitating biological applications .

Synthetic Challenges : Aryl-substituted analogs (e.g., 19a) achieve higher yields (67%) compared to sulfonamide derivatives (25–27%), reflecting the complexity of introducing bulky substituents .

Biological Activity: Amino-alkyl derivatives (e.g., 24) demonstrate targeted protein modulation, underscoring the versatility of thiophene-2-carbonitriles in drug design .

Biologische Aktivität

5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This compound exhibits a unique structure that may influence its interactions with biological systems, leading to various pharmacological effects.

The molecular formula of 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile is , with a molecular weight of approximately 292.4 g/mol. The compound features multiple thiophene rings, which are known for their electronic properties that can be beneficial in biological applications.

Biological Activity Overview

Research indicates that thiophene derivatives, including 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile, exhibit a range of biological activities:

- Antimicrobial Activity : Thiophene derivatives have shown promising results against various pathogens. For instance, studies have indicated that certain thiophene compounds possess significant antimicrobial properties, with minimum inhibitory concentration (MIC) values demonstrating efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Some derivatives have been evaluated for their anticancer activity. The mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications to the thiophene ring can enhance cytotoxic effects .

- Anti-inflammatory Effects : Thiophene derivatives have also been identified as potential anti-inflammatory agents. They inhibit the production of nitric oxide (NO) in LPS-stimulated microglial cells, showcasing their ability to modulate inflammatory pathways .

- Antioxidant Properties : The radical scavenging ability of thiophene compounds has been investigated, with some showing significant DPPH radical scavenging activity. For example, IC50 values for certain derivatives ranged from 3.794 to 5.644 mg/mL, indicating their potential as antioxidants .

Table 1: Summary of Biological Activities

The biological activity of 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation : It can interact with receptors related to pain and inflammation, potentially leading to analgesic effects.

- Radical Scavenging : The presence of multiple electron-rich thiophene rings allows for effective stabilization of free radicals, contributing to its antioxidant properties.

Q & A

Basic: What synthetic strategies are effective for preparing 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile?

Answer:

The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) between halogenated thiophene precursors and boronic acid/ester derivatives. For example:

- Step 1: Bromination of 5-cyanothiophene at the 5-position using NBS (N-bromosuccinimide) to yield 5-bromothiophene-2-carbonitrile.

- Step 2: Coupling with 2-thienylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF .

- Step 3: Purification via column chromatography and validation by NMR and mass spectrometry (MS).

Key Considerations:

- Ensure anhydrous conditions to prevent catalyst deactivation.

- Monitor reaction progress using TLC with hexane/ethyl acetate (e.g., 10:1 ratio) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR identifies substituent positions and confirms coupling efficiency (e.g., aromatic protons at δ 7.1–7.6 ppm for thiophene rings) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in multi-thiophene systems.

- Mass Spectrometry (HRMS):

- Confirms molecular weight (e.g., [M+H]⁺ at m/z 291.05) and detects impurities .

- X-ray Crystallography:

Advanced: How does the electronic structure influence its optoelectronic properties?

Answer:

The conjugated thiophene backbone and electron-withdrawing nitrile group enable:

- Extended π-Conjugation: Enhances charge-carrier mobility, relevant for organic semiconductors.

- Redox Activity: Cyclic voltammetry (CV) reveals oxidation potentials (~1.2 V vs. Ag/AgCl) linked to HOMO-LUMO gaps.

- DFT Calculations:

Contradictions:

Experimental bandgaps may differ from theoretical values due to solid-state effects (e.g., intermolecular interactions) .

Advanced: What challenges arise in crystallographic analysis of this compound?

Answer:

- Polymorphism: Multiple packing arrangements (e.g., herringbone vs. π-stacked) complicate structure determination.

- Disorder in Thiophene Rings: Use SHELXL refinement with restraints on bond lengths/angles .

- Hydrogen Bonding: Analyze via Mercury’s Materials Module to identify weak interactions (e.g., C–H⋯N) .

Best Practices:

Basic: How to design cytotoxicity assays for this compound?

Answer:

- Cell Lines: Test against cancer models (e.g., HL-60 leukemia) with cisplatin as a positive control .

- Protocol:

- Incubate cells with compound (1–10 µM) for 24–48 hrs.

- Measure viability via MTT assay (IC₅₀ calculation via nonlinear regression).

- Controls: Include solvent-only and untreated cells to exclude artifacts .

Advanced: How to resolve discrepancies in reported bioactivity data?

Answer:

Contradictory IC₅₀ values (e.g., 1.46 mM vs. 15.61 mM for similar Ru complexes) may arise from:

- Purity Differences: Validate compound integrity via HPLC (>98% purity) .

- Assay Conditions: Standardize incubation time, cell density, and serum content .

- Metabolic Stability: Test metabolite formation using LC-MS in cell lysates.

Advanced: What structural modifications enhance biological or electronic activity?

Answer:

- Electron-Donating Groups: Add –OCH₃ to thiophene rings to raise HOMO levels for p-type semiconductors .

- Biopolymer Conjugation: Attach PEG chains via nitrile reduction (e.g., LiAlH₄) to improve aqueous solubility for drug delivery .

- Heteroatom Substitution: Replace sulfur with selenium to tune bandgaps in organic photovoltaics .

Advanced: Best practices for computational modeling of this compound?

Answer:

- Software: Use Gaussian 16 or ORCA for DFT calculations.

- Basis Sets: 6-311++G(d,p) for geometry optimization; Def2-TZVP for excited states.

- Solvent Effects: Include PCM (Polarizable Continuum Model) for solution-phase simulations .

- Validation: Compare computed IR spectra with experimental data to confirm accuracy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.